![molecular formula C28H29N5O2 B2521143 N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-N'-(2-phenylethyl)urea CAS No. 1351772-16-1](/img/structure/B2521143.png)
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-N'-(2-phenylethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-N’-(2-phenylethyl)urea” is a complex organic molecule that contains several functional groups. It has a benzothiazole group, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring . It also contains a chlorophenyl group, which is a benzene ring with a chlorine atom attached, and a phenylethyl group, which is a benzene ring attached to an ethyl group. The entire molecule is linked together by a urea group, which is a functional group consisting of a carbonyl group flanked by two amine groups.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzothiazole group would likely contribute to the rigidity of the molecule, while the chlorophenyl and phenylethyl groups could potentially introduce some flexibility depending on their positions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzothiazole, chlorophenyl, and phenylethyl groups. The benzothiazole group can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzothiazole group could potentially make the compound more planar, which could influence its solubility and reactivity .Aplicaciones Científicas De Investigación
Enzyme Inhibition and Anticancer Investigations
Urea derivatives, including those containing the benzothiazolyl moiety, have been synthesized and evaluated for their ability to inhibit various enzymes, such as urease, β-glucuronidase, and snake venom phosphodiesterase. Additionally, some of these compounds have shown promising anticancer activity. For instance, a compound similar to the one demonstrated in vitro anticancer activity against prostate cancer cell lines, highlighting the potential of benzothiazole-containing urea derivatives in the development of new anticancer drugs (Mustafa, Perveen, & Khan, 2014).
Anticonvulsant Properties
Newly synthesized benzothiazolyl urea compounds have been evaluated for their anticonvulsant properties. Compounds with specific substituents on the benzothiazole moiety exhibited significant protection in Maximal Electroshock Seizure (MES) tests, suggesting their utility as potential anticonvulsant agents (Siddiqui, Rana, Khan, Haque, Alam, Ahsan, & Arshad, 2009).
Anthelmintic Activity
Derivatives of thiazolidinones, including those linked to the benzothiazole structure, have shown a broad spectrum of biological activities, including anthelmintic effects. Novel urea derivatives synthesized from benzothiazolyl compounds exhibited good to moderate anthelmintic activity against specific test organisms, indicating their potential as anthelmintic agents (Sarkar, Dwivedi, & Chauhan, 2013).
Cytotoxicity and DNA-Topoisomerase Inhibition
Some benzothiazole-containing urea derivatives have been synthesized and assessed for their cytotoxic effects against cancer cell lines, as well as their ability to inhibit DNA topoisomerases. These activities are crucial for the development of new therapeutic agents targeting cancer cells' DNA replication and repair mechanisms (Esteves-Souza, Pissinate, Nascimento, Grynberg, & Echevarria, 2006).
Plant Growth Regulation
Certain diphenylurea derivatives, including those related to benzothiazole, have been explored for their ability to induce somatic embryogenesis in plants. This research suggests potential applications in agriculture and plant biotechnology for the regulation of plant growth and development (Carra, Pasquale, Ricci, & Carimi, 2006).
Mecanismo De Acción
Target of Action
Similar compounds have shown potent antileishmanial and antimalarial activities . Therefore, it can be inferred that these compounds might also target the parasites causing these diseases, such as Leishmania and Plasmodium species.
Mode of Action
A molecular docking study conducted on a similar compound revealed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that these compounds might interact with their targets in a similar manner, leading to inhibition of the target’s function.
Biochemical Pathways
Given the antileishmanial and antimalarial activities of similar compounds , it can be inferred that these compounds might interfere with the biochemical pathways essential for the survival and proliferation of Leishmania and Plasmodium species.
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities , suggesting that these compounds might also exhibit similar effects.
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(2-methylphenyl)methyl]-1-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5O2/c1-19-9-11-21(12-10-19)25-31-28(35-32-25)24-8-5-15-29-26(24)33-16-13-22(14-17-33)27(34)30-18-23-7-4-3-6-20(23)2/h3-12,15,22H,13-14,16-18H2,1-2H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOQRFRJBWWRNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)NCC5=CC=CC=C5C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-({[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
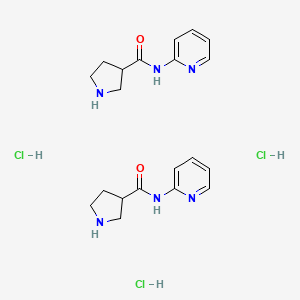
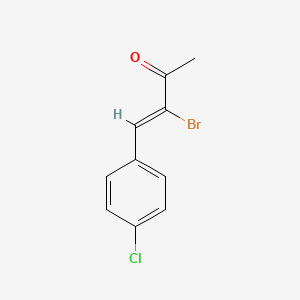
![2-chloro-6-fluoro-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2521063.png)
![N-(2,5-dimethylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2521064.png)
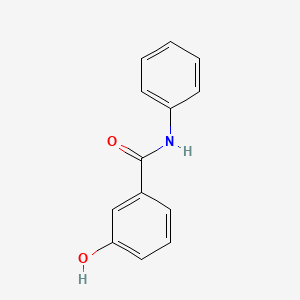


![4-[4-(2,2,2-Trifluoroethyl)piperazin-1-YL]aniline](/img/structure/B2521073.png)
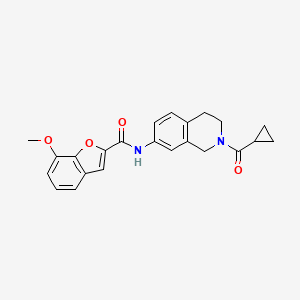

![2-[1-(2,5-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2521077.png)
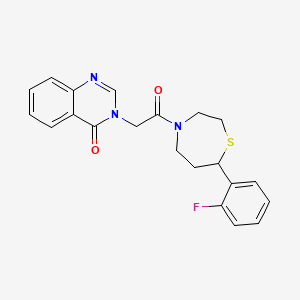
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4-methylthiophene-3-carboxylate](/img/structure/B2521084.png)